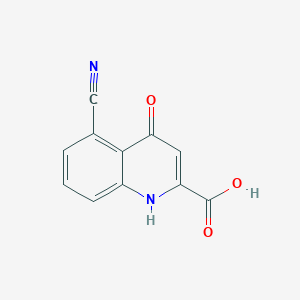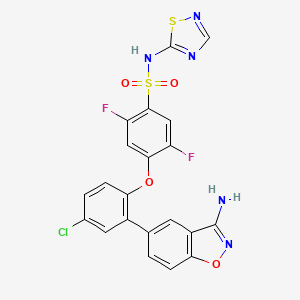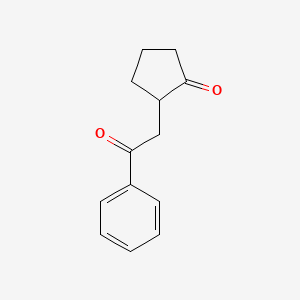
Z-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyloxycarbonyl-L-phenylalanine: , commonly known as Z-Phe-OH, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound is characterized by its white to off-white solid appearance and has a molecular weight of 299.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Z-Phe-OH is typically synthesized through the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Z) group. The process involves the reaction of phenylalanine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Phe-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Z-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: this compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: The compound is used in the design of peptide-based drugs and as a model compound in drug delivery studies.
Industry: this compound is utilized in the production of synthetic peptides for various industrial applications
Wirkmechanismus
The mechanism of action of Z-Phe-OH involves its interaction with specific proteins and enzymes. The benzyloxycarbonyl group protects the amino group of phenylalanine, allowing selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Vergleich Mit ähnlichen Verbindungen
- N-carbobenzyloxy-L-phenylalanine (Z-L-phenylalanine)
- N-carbobenzyloxy-L-tryptophan (Z-L-tryptophan)
- N-carbobenzyloxy-L-tyrosine (Z-L-tyrosine)
Comparison: Z-Phe-OH is unique due to its specific structure and the presence of the benzyloxycarbonyl group, which provides selective protection during peptide synthesis. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
QAGUVKYLCYSVQT-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![TERT-BUTYL (1S)-1-(CYCLOHEXYLMETHYL)-2-[METHOXY(METHYL)AMINO]-2-OXOETHYLCARBAMATE](/img/structure/B8572617.png)






